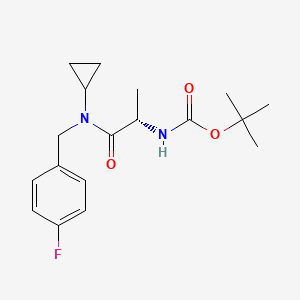

(S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate

説明

This compound is a carbamate derivative, which are often used in pharmaceuticals and pesticides . The presence of the fluorobenzyl and cyclopropyl groups may suggest potential biological activity, but without specific studies or data on this exact compound, it’s difficult to predict its properties or uses .

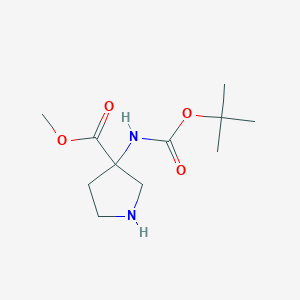

Molecular Structure Analysis

The molecular structure of this compound would likely show the carbamate group (O=C=O-NH-R) attached to the tert-butyl group. The amine part of the carbamate would be connected to the cyclopropyl and fluorobenzyl groups .Chemical Reactions Analysis

Carbamates, in general, can undergo a variety of reactions. They can be hydrolyzed to produce amines and carbon dioxide. They can also react with Grignard reagents to form tertiary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the carbamate group might increase the compound’s polarity, potentially affecting its solubility in different solvents .科学的研究の応用

Synthesis Processes

Process Development and Synthesis : The compound has been utilized in the scalable synthesis of lymphocyte function-associated antigen 1 inhibitors. An efficient one-pot, two-step telescoped sequence starting from readily available materials was developed for its preparation (Li et al., 2012).

Synthesis of Related Compounds : It serves as an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), used in cancer treatment. A rapid synthetic method for related compounds was established, emphasizing its role in pharmaceutical chemistry (Zhao et al., 2017).

Medical and Biological Applications

Antimycobacterial Activities : Derivatives of the compound showed significant antimycobacterial activities against various strains of Mycobacterium tuberculosis. The compound demonstrated potential as a more potent alternative to existing tuberculosis treatments (Sriram et al., 2007).

GABAA/Benzodiazepine Receptor Binding : Certain derivatives of this compound have shown high affinity for the GABAA/benzodiazepine receptor, displaying a range of intrinsic efficacies. This indicates potential applications in neuroscience and pharmacology (Tenbrink et al., 1994).

Photocatalyzed Aminations : It has been used in photoredox-catalyzed aminations, establishing a new pathway for the assembly of various bioactive compounds under mild conditions (Wang et al., 2022).

Miscellaneous Applications

Insecticide Synthesis : Spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid were synthesized from derivatives of this compound, indicating its utility in agricultural chemistry (Brackmann et al., 2005).

Antibacterial Agents : Some derivatives have shown promising antibacterial activities, particularly against specific bacterial strains, suggesting potential in the development of new antibiotics (Bouzard et al., 1992).

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from carrying out its normal function of phosphorylating other proteins to progress the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption of the cell cycle can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

This suggests that the compound may have good bioavailability, allowing it to effectively reach its target in the body .

Result of Action

The result of the compound’s action is significant inhibition of cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be effective in treating certain types of cancer.

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(2S)-1-[cyclopropyl-[(4-fluorophenyl)methyl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O3/c1-12(20-17(23)24-18(2,3)4)16(22)21(15-9-10-15)11-13-5-7-14(19)8-6-13/h5-8,12,15H,9-11H2,1-4H3,(H,20,23)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGKJVDROVEYTM-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CC=C(C=C1)F)C2CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=C(C=C1)F)C2CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

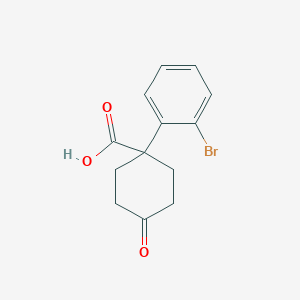

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3039878.png)

![1-[Difluoro(iodo)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane](/img/structure/B3039879.png)

![4-(6-Nitro-1H-benzo[d]imidazol-2-yl)aniline hydrochloride](/img/structure/B3039885.png)

![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B3039891.png)